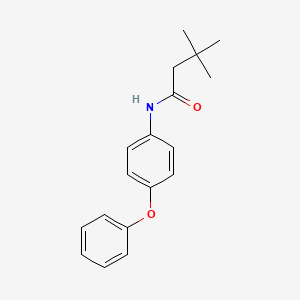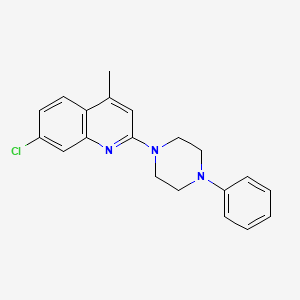
3,3-dimethyl-N-(4-phenoxyphenyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-dimethyl-N-(4-phenoxyphenyl)butanamide, also known as DPNB, is a chemical compound that has been extensively studied for its potential applications in medical and scientific research. This compound belongs to the class of amides and is commonly used as a research tool due to its unique properties and mechanisms of action.
Wirkmechanismus
3,3-dimethyl-N-(4-phenoxyphenyl)butanamide binds to the ligand-binding domain of ERβ, leading to a conformational change in the receptor and subsequent activation of downstream signaling pathways. This activation can lead to various cellular responses depending on the tissue and context, including gene expression regulation, cell proliferation, and apoptosis.
Biochemical and Physiological Effects
3,3-dimethyl-N-(4-phenoxyphenyl)butanamide has been shown to have a variety of biochemical and physiological effects in different tissues and systems. For example, in bone cells, 3,3-dimethyl-N-(4-phenoxyphenyl)butanamide has been shown to increase bone mineral density and reduce bone resorption, suggesting a potential application in the treatment of osteoporosis. In the cardiovascular system, 3,3-dimethyl-N-(4-phenoxyphenyl)butanamide has been shown to have protective effects against atherosclerosis and hypertension. In cancer cells, 3,3-dimethyl-N-(4-phenoxyphenyl)butanamide has been shown to inhibit cell proliferation and induce apoptosis, suggesting a potential application in cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3,3-dimethyl-N-(4-phenoxyphenyl)butanamide in lab experiments is its selective activation of ERβ, which allows for more specific and targeted studies of ERβ signaling pathways. However, one limitation of using 3,3-dimethyl-N-(4-phenoxyphenyl)butanamide is its relatively low potency compared to other ERβ agonists, which may require higher concentrations and longer exposure times to achieve significant effects.
Zukünftige Richtungen
Future research on 3,3-dimethyl-N-(4-phenoxyphenyl)butanamide could focus on exploring its potential applications in various diseases and physiological processes, as well as developing more potent and specific ERβ agonists. Additionally, further studies on the mechanisms of action of 3,3-dimethyl-N-(4-phenoxyphenyl)butanamide could lead to a better understanding of ERβ signaling and its role in various cellular processes.
Synthesemethoden
3,3-dimethyl-N-(4-phenoxyphenyl)butanamide can be synthesized through a multi-step process involving the reaction of various chemical compounds. One common method involves the reaction of 4-phenoxybenzaldehyde with 3,3-dimethylbutanoyl chloride in the presence of a catalyst such as triethylamine. The resulting product is then purified and characterized using various analytical techniques.
Wissenschaftliche Forschungsanwendungen
3,3-dimethyl-N-(4-phenoxyphenyl)butanamide has been widely used in scientific research due to its ability to selectively activate estrogen receptor beta (ERβ) in vitro and in vivo. This property makes it a valuable tool for studying the role of ERβ in various physiological processes such as bone metabolism, cardiovascular function, and cancer development.
Eigenschaften
IUPAC Name |
3,3-dimethyl-N-(4-phenoxyphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-18(2,3)13-17(20)19-14-9-11-16(12-10-14)21-15-7-5-4-6-8-15/h4-12H,13H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYPBMRJUHRXCRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NC1=CC=C(C=C1)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-dimethyl-N-(4-phenoxyphenyl)butanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5853507.png)

![4-[5-(2-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5853521.png)

![6-(4-acetylphenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione](/img/structure/B5853529.png)


![4-methyl-N-[3-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5853540.png)
![N-[4-(acetylamino)phenyl]-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5853548.png)

![2-[(2-chloro-4-fluorobenzyl)thio]-1H-benzimidazole](/img/structure/B5853555.png)


